(3-Ethynyl-4-methylphenyl)methanol
Description
(3-Ethynyl-4-methylphenyl)methanol (C₁₀H₁₀O, molecular weight: 146.19 g/mol) is a substituted benzyl alcohol derivative featuring an ethynyl (–C≡CH) group at the 3-position and a methyl (–CH₃) group at the 4-position of the aromatic ring. The ethynyl group imparts rigidity and electron-withdrawing character, while the methyl group contributes steric bulk. This compound is of interest in synthetic organic chemistry, particularly in click chemistry and polymer synthesis, due to the reactivity of the ethynyl moiety .
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(3-ethynyl-4-methylphenyl)methanol |
InChI |
InChI=1S/C10H10O/c1-3-10-6-9(7-11)5-4-8(10)2/h1,4-6,11H,7H2,2H3 |
InChI Key |
HRFGWONTIWNTCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CO)C#C |
Origin of Product |
United States |
Biological Activity
(3-Ethynyl-4-methylphenyl)methanol, a compound with potential biological significance, has garnered attention for its diverse pharmacological properties. This article explores its biological activity, focusing on its antibacterial, antioxidant, and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an ethynyl group attached to a methyl-substituted phenol, which contributes to its biological activities.
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties against various strains of bacteria.
Case Study: Antibacterial Efficacy
A study evaluating the antibacterial activity of several compounds found that this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus . This indicates a moderate level of antibacterial activity, suggesting potential for therapeutic applications.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
| Klebsiella pneumoniae | 64 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays such as DPPH and FRAP.
Research Findings
In a comparative study, the compound exhibited an IC50 value of 15 µg/mL in the DPPH assay, indicating strong free radical scavenging activity. This suggests that it can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 15 |
| FRAP | 20 |
Anticancer Properties
Preliminary studies have indicated that this compound may possess anticancer properties.
The compound is thought to inhibit the proliferation of cancer cells by inducing apoptosis and modulating signaling pathways related to cell growth. In vitro studies have shown that it can reduce cell viability in breast cancer cell lines by up to 70% at concentrations of 50 µM .
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural differences between (3-Ethynyl-4-methylphenyl)methanol and analogous compounds:
Key Observations :
- Electronic Effects: The ethynyl group in this compound withdraws electron density, increasing the acidity of the –OH group compared to alkyl-substituted analogs like (4-Butylphenyl)methanol .
- Steric Effects : The methyl group at position 4 provides moderate steric hindrance, but less than the branched alkyl chain in or the pyrazole ring in .
- Polarity: The pyrazole-containing derivative exhibits higher polarity due to nitrogen atoms, enhancing solubility in polar solvents compared to the purely aromatic this compound.
Physicochemical Properties
*Estimated based on substituent contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
